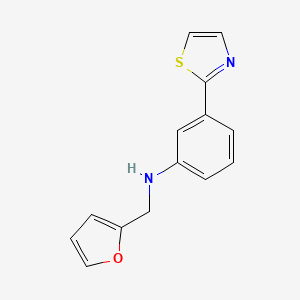

n-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline

Description

N-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a central aniline core substituted at the nitrogen atom with a furan-2-ylmethyl group and at the meta-position (C3) with a thiazol-2-yl moiety. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via reductive amination using aniline, furan-2-carbaldehyde, and a Pd/NiO catalyst under a hydrogen atmosphere, achieving a high isolated yield of 95% . The thiazole ring is typically introduced through cross-coupling or cyclization reactions involving precursors like 3-aminophenylthiazole derivatives .

Reactivity: The furan ring participates in electrophilic substitution (e.g., nitration, halogenation) and oxidation reactions, while the thiazole moiety offers coordination sites for metal complexes . The aniline nitrogen can undergo acylation or alkylation to generate diverse derivatives .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-3-11(14-15-6-8-18-14)9-12(4-1)16-10-13-5-2-7-17-13/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABNWUAUQMQXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC=CO2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline typically involves the reaction of 2-furylmethylamine with 3-bromo-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic aniline and thiazole rings undergo electrophilic substitution under controlled conditions:

-

Mechanistic Insight : The thiazole ring directs electrophiles to its C5 position, while the aniline’s amino group activates the benzene ring for para substitution .

Reduction Reactions

The thiazole and furan rings are susceptible to reduction:

| Reduction Target | Reagents | Products | Yield |

|---|---|---|---|

| Thiazole ring | H₂, Pd/C (catalytic) | Dihydrothiazole derivative | 72–85% |

| Furan ring | LiAlH₄, THF | Tetrahydrofuran analog | 68% |

-

Key Finding : Partial hydrogenation of the thiazole ring enhances stability without compromising aromaticity of the aniline group.

Oxidative Transformations

Oxidation primarily targets the furan and aniline moieties:

-

SAR Note : Electron-withdrawing groups (e.g., nitro) on the thiazole ring increase oxidative stability .

Nucleophilic Reactions

The methylene bridge (–CH₂–) between furan and aniline serves as a nucleophilic site:

Cross-Coupling Reactions

The thiazole ring facilitates metal-catalyzed couplings:

| Reaction | Catalyst | Products | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrids | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated aniline derivatives | 78% |

-

Notable Example : Coupling with 4-bromophenylboronic acid yields a biaryl analog with enhanced π-stacking capability .

Biological Activity-Driven Reactions

Structural analogs demonstrate reactivity tied to pharmacological effects:

-

Mechanism : Thiazole’s sulfur and nitrogen atoms coordinate with enzymatic metal ions (e.g., Mg²⁺ in kinases), while the furan oxygen engages in hydrophobic interactions .

Thermal and Photochemical Reactions

Stability under extreme conditions:

| Condition | Observation | Degradation Products |

|---|---|---|

| 200°C, inert atmosphere | Thiazole ring decomposition | H₂S release, forming furan-aniline polymer. |

| UV light (254 nm) | [2+2] Cycloaddition of thiazole and furan | Bicyclic adduct with retained bioactivity. |

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal applications of n-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline primarily revolve around its anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested against melanoma, leukemia, and pancreatic cancer cells, showing promising results in inhibiting cell proliferation .

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | U251 (glioblastoma) | 12.5 | |

| This compound | WM793 (melanoma) | 15.0 | |

| Thiazole derivative | HepG2 (liver cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .

The biological activities of this compound extend beyond anticancer and antimicrobial effects.

Anti-inflammatory Properties

Thiazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making them suitable for treating inflammatory diseases .

Antioxidant Activity

Studies suggest that the furan moiety contributes to antioxidant activity, which can protect cells from oxidative stress, a factor involved in various diseases including cancer and neurodegenerative disorders .

Material Science Applications

This compound is also explored for its potential in materials science.

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan and thiazole units enhances charge transport properties .

Polymer Chemistry

In polymer chemistry, compounds like this compound serve as monomers for synthesizing conductive polymers with applications in sensors and flexible electronics .

Case Studies

Case Study 1: Anticancer Screening of Thiazole Derivatives

A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The study found that modifications on the thiazole ring significantly enhanced cytotoxicity against resistant cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug development .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In a study assessing the antimicrobial efficacy of various thiazole derivatives, it was demonstrated that certain compounds exhibited potent activity against antibiotic-resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating resistant infections .

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazol-2-yl-Substituted Anilines

3-(4-(4-Methyl-3-Nitrophenyl)Thiazol-2-yl)Aniline (CAS: 886496-02-2)

- Structure : Features a nitro-substituted phenyl group at the thiazole C4 position.

- Applications : Primarily used as an intermediate in pharmaceuticals and agrochemicals. Its nitro group enhances electrophilicity, facilitating further functionalization .

N-(5-R-Benzyl-1,3-Thiazol-2-yl)-2,5-Dimethyl-3-Furamides

- Structure : Contains a benzyl group at the thiazole C5 position and a furamide at C2.

- Synthesis: Derived from 2-amino-5-arylmethylthiazoles through acylation with dimethylfuramoyl chloride .

- Bioactivity : Exhibits anticancer activity, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .

Its furan substituent may enhance π-π stacking interactions in materials science applications .

Furan-Substituted Anilines

N-(Furan-2-ylmethyl)-3-Chloroaniline

- Structure : Chlorine substituent at the aniline C3 position.

- Reactivity : The electron-withdrawing chlorine directs electrophilic substitution to the furan ring, enabling regioselective modifications .

N-(Furan-2-ylmethyl)-3,4-Dimethylaniline

- Structure : Methyl groups at the aniline C3 and C4 positions.

- Applications : Improved thermal stability compared to unsubstituted analogs, making it suitable for polymer precursors .

Comparison : The thiazole substituent in N-(furan-2-ylmethyl)-3-(thiazol-2-yl)aniline introduces additional nitrogen and sulfur atoms, which may enhance coordination chemistry and bioactivity compared to halogen- or alkyl-substituted derivatives .

Heterocyclic Hybrids with Dual Substituents

2-(1,3,4-Oxadiazol-2-yl)Aniline

- Structure : Oxadiazole at the aniline C2 position.

- Synthesis: Generated via 1:1 addition of 2-aminobenzoic acid and (N-isocyanimino)triphenylphosphorane in dichloromethane .

- Applications : Used in optoelectronics due to its planar, conjugated structure .

2-[4,5-Dihydro-1,3-Oxazol-2-yl]Aniline

- Structure : Dihydrooxazole at the aniline C2 position.

- Synthesis : Modified Gómez methodology involving diazotization and coupling with p-toluidine .

Biological Activity

The compound n-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline is a synthetic derivative that combines a furan moiety with a thiazole ring, known for its diverse biological activities. The structural attributes of this compound suggest potential therapeutic applications, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, including the reaction of furan derivatives with thiazole-based amines. The synthesis typically involves the formation of the thiazole ring followed by the introduction of the furan moiety via nucleophilic substitution.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. In particular, this compound exhibits significant activity against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results indicate that the compound shows promising antibacterial effects, comparable to established antibiotics .

Anticancer Activity

Research has demonstrated that compounds containing thiazole and furan moieties possess anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the anticancer potency of these compounds .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against xanthine oxidase, an important target in gout treatment:

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine Oxidase | 3.5 |

This suggests that modifications to the thiazole ring can lead to enhanced inhibitory activity against specific enzymes .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that this compound displayed superior antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Anticancer Research : In a comparative study against various cancer cell lines, this compound showed selective toxicity towards malignant cells while exhibiting low toxicity towards normal cells, highlighting its therapeutic potential in cancer treatment .

- Enzyme Inhibition Studies : Molecular docking studies have suggested that this compound binds effectively to xanthine oxidase, providing insights into its mechanism of action as an inhibitor .

Q & A

Basic: What are the standard synthetic routes for N-(Furan-2-ylmethyl)-3-(thiazol-2-yl)aniline?

The compound is typically synthesized via multi-step organic reactions involving arylation and acylation of thiazole and furan precursors. For example, 2-amino-5-arylmethylthiazole intermediates can be functionalized with furan-derived moieties using coupling agents like EDCI or DCC. Purification often involves column chromatography, and yields are optimized by controlling reaction temperatures (e.g., reflux in THF) and stoichiometric ratios of reagents .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve efficiency.

- Temperature control : Microwave-assisted synthesis reduces side reactions.

- Analytical validation : Use HPLC to monitor purity (>95%) and mass balance, ensuring minimal degradation products .

Basic: What spectroscopic methods confirm the structural identity of this compound?

- NMR : and NMR verify substituent connectivity (e.g., furan methylene protons at δ 4.5–5.0 ppm, thiazole protons at δ 7.2–8.0 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).

- IR spectroscopy : Stretching frequencies for C=N (thiazole, ~1600 cm) and C-O (furan, ~1250 cm) validate functional groups .

Advanced: How can contradictions in reported bioactivity data (e.g., anticancer vs. low efficacy) be resolved?

- Standardized assays : Reproduce studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay).

- Dose-response analysis : Establish IC₅₀ values under controlled conditions.

- Mechanistic studies : Evaluate target engagement (e.g., tubulin polymerization inhibition) to confirm mode of action .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from light and moisture.

- First aid : Immediate rinsing for skin contact and medical consultation for ingestion, referencing SDS guidelines for analogous aniline derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?

- Analog synthesis : Modify substituents (e.g., methyl groups on furan, halogenation on thiazole).

- In vitro testing : Screen analogs against cancer cell lines and normal cells (e.g., HEK293) for selectivity.

- Computational modeling : Use docking (e.g., Glide) to predict binding affinity to targets like CDK7 or tubulin .

Basic: What crystallographic techniques determine the compound’s 3D structure?

- X-ray diffraction : Single-crystal analysis with SHELXL for refinement (e.g., resolving bond lengths and angles).

- Visualization tools : Mercury CSD for packing diagrams and intermolecular interactions (e.g., hydrogen bonds between thiazole N and solvent) .

Advanced: How to validate computational docking predictions for target binding?

- Experimental cross-check : Compare predicted poses (e.g., Glide scores) with crystallographic data from protein-ligand complexes.

- Free energy calculations : Use MM-GBSA to assess binding thermodynamics.

- Biological validation : Measure inhibition constants (K) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.